Lucanthone hydrochloride
Overview
Description
Lucanthone hydrochloride is a drug primarily used to treat parasitic diseases such as bilharziasis and schistosomiasis . It is a prodrug that is converted into its active metabolite, hycanthone . This compound has also been investigated for its potential use as a radiation sensitizer in cancer treatment .
Mechanism of Action
Target of Action
Lucanthone hydrochloride primarily targets DNA topoisomerase 2-alpha , DNA- (apurinic or apyrimidinic site) lyase , and DNA topoisomerase 1 . These enzymes play crucial roles in DNA replication and repair, making them important targets for anticancer drugs.
Mode of Action
This compound interacts with its targets by inhibiting their activities. It inhibits post-radiation DNA repair in tumor cells . The ability of lucanthone to inhibit AP endonuclease and topoisomerase II probably accounts for the specific DNA repair inhibition in irradiated cells . It also acts as a DNA intercalator .
Biochemical Pathways
The inhibition of these enzymes disrupts the normal DNA repair and replication processes in the cells. This disruption can lead to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells . Additionally, lucanthone has been found to inhibit autophagy , a cellular degradation pathway, further contributing to its anticancer effects.
Pharmacokinetics
Lucanthone is orally available , which means it can be taken by mouth and absorbed through the digestive system.
Result of Action
The result of lucanthone’s action is the inhibition of DNA repair in tumor cells, leading to their death . This makes lucanthone a potential therapeutic agent for the treatment of cancer. In clinical trials, lucanthone was found to be safe, practical, and effective, and was proposed for use in clinical protocols for the treatment of cancer .
Action Environment
The action of lucanthone can be influenced by various environmental factors. For instance, it has been found to act preferentially on cycling cells , which means it is more effective in tissues with a high rate of cell division, such as tumors. Additionally, lucanthone is able to cross the blood-brain barrier efficiently , which could make it particularly useful for treating brain cancers.
Biochemical Analysis
Biochemical Properties
Lucanthone hydrochloride interacts with several enzymes and proteins. It inhibits the endonuclease activity of the base excision repair enzyme apurinic endonuclease 1 (APE1), without affecting its redox activity . It also inhibits topoisomerases . The active metabolite hycanthone binds to acetylcholine receptors in the worm, resulting in increased sensitivity to stimulation by 5-HT .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It acts preferentially on cycling cells and crosses the blood-brain barrier efficiently . It inhibits post-radiation DNA repair in tumor cells .
Molecular Mechanism
The molecular mechanism of this compound involves inhibiting post-radiation DNA repair in tumor cells. The ability of this compound to inhibit AP endonuclease and topoisomerase II probably accounts for the specific DNA repair inhibition in irradiated cells .
Temporal Effects in Laboratory Settings
It is known that this compound inhibits the endonuclease activity of APE1 .
Metabolic Pathways
The metabolic pathways of this compound involve its conversion to the active metabolite hycanthone
Transport and Distribution
This compound is orally available , suggesting that it can be absorbed and distributed within the body
Preparation Methods
The synthesis of lucanthone hydrochloride involves the reaction of 2-(diethylamino)ethylamine with 4-methylthioxanthen-9-one . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Lucanthone hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of this compound can lead to the formation of its reduced thioxanthene derivative.
Substitution: this compound can undergo substitution reactions, particularly at the aminoethyl side chain, to form various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Lucanthone hydrochloride has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and properties of thioxanthene derivatives.
Medicine: It has been studied for its potential use as a radiation sensitizer in cancer treatment, particularly for brain tumors.
Industry: this compound is used in the development of new antischistosomal drugs and radiation sensitizers.
Comparison with Similar Compounds
Lucanthone hydrochloride is similar to other thioxanthene derivatives, such as hycanthone and miracil D . it has unique properties that distinguish it from these compounds:
Hycanthone: While hycanthone is the active metabolite of this compound, it has been largely replaced by praziquantel in the treatment of schistosomiasis due to its higher efficacy and lower toxicity.
This compound’s unique combination of antischistosomal and radiation-sensitizing properties makes it a valuable compound for both parasitology and oncology research.
Properties
IUPAC Name |
1-[2-(diethylamino)ethylamino]-4-methylthioxanthen-9-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS.ClH/c1-4-22(5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)24-20;/h6-11,21H,4-5,12-13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOOXBLMIJHMFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20878506 | |
Record name | Lucanthone Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20878506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Freely soluble in water. ... Slightly soluble in alcohol. | |
Record name | LUCANTHONE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7095 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The ability of lucanthone to inhibit the normal repair of abasic sites might reflect inhibition of apurinic/apyrimidinic endonuclease (HAP1) by the drug, thereby preventing an early step in the base excision repair pathway. Unrepaired abasic sites prevalent after ionizing radiation are cytotoxic lesions that promote DNA strand breaks. These results suggest a rationale for the joint lethal effects of lucanthone and ionizing radiation in cells and the accelerated tumor regression observed in cancer patients who received the combined therapy., Addition of lucanthone (1-5 ug/ml) to cultures of Tetrahymena results in a preferential inhibition of the synthesis of ribosomal RNA. Transcriptional studies with isolated nucleoli from Tetrahymena demonstrate that the endogenous RNA polymerases of the r-chromatin (chromatin form of rDNA) do not recognize the normal termination and move into the spacer region distal to the terminator in the presence of lucanthone. ...Lucanthone seems specific in its action on termination as it does not inhibit the elongation process on the chromatin. Among various DNA- binding drugs tested only lucanthone and proflavine are found to cause repression of the termination. The data obtained suggest that the reduced synthesis of rRNA in lucanthone-treated eukaryotic cells is due to lack of reinitiating RNA polymerases possibly caused by improper termination., Exposure of HeLa cells to lucanthone (3 ug/ml) caused dissociation of a fast-sedimenting duplex DNA complex, as judged by lysis and sedimentation in alkaline sucrose gradients. The effect of lucanthone on the DNA complex resembled that of actinomycin D and ionizing radiation. Protein synthesis inhibitors such as cycloheximide or inhibitors of DNA synthesis such as hydroxyurea did not lead to dissociation of the complex. ...Lucanthone promoted X-ray-induced denaturation of DNA in intact cells, as judged by their nuclear immunoreactivity to antinucleoside antibodies. Lucanthone did not inhibit repair of X-ray-induced DNA single-strand breaks., Studies were conducted on the stimulatory effect that various nucleic-acid-binding compounds have on the hydrolysis of RNA and polyribonucleotides by pancreatic ribonuclease A and by other ribonucleases. ...Lucanthone... stimulated the hydrolysis of tRNA by pancreatic ribonuclease A. .../In addition,/ lucanthone, stimulated the hydrolysis of tRNA by ribonuclease N1., For more Mechanism of Action (Complete) data for LUCANTHONE HYDROCHLORIDE (7 total), please visit the HSDB record page. | |
Record name | LUCANTHONE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7095 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow crystals from alcohol | |
CAS No. |
548-57-2 | |
Record name | 9H-Thioxanthen-9-one, 1-[[2-(diethylamino)ethyl]amino]-4-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=548-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lucanthone hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tixantone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14574 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Lucanthone Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20878506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lucanthone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.138 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LUCANTHONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/918K9N56QZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LUCANTHONE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7095 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
195-196 °C, MP: 64-65 °C. Soluble in the usual organic solvents. /Free base/ | |
Record name | LUCANTHONE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7095 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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